Hyrtial

Description

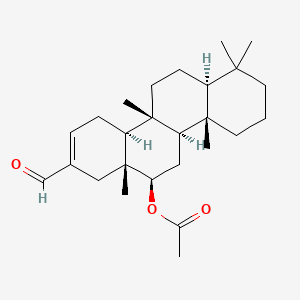

Structure

2D Structure

3D Structure

Properties

CAS No. |

97889-56-0 |

|---|---|

Molecular Formula |

C26H40O3 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

[(4aS,4bR,6R,6aR,10aS,10bR,12aS)-8-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] acetate |

InChI |

InChI=1S/C26H40O3/c1-17(28)29-22-14-21-24(4)12-7-11-23(2,3)19(24)10-13-25(21,5)20-9-8-18(16-27)15-26(20,22)6/h8,16,19-22H,7,9-15H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+/m0/s1 |

InChI Key |

PTMXVTMFEPDKJQ-GAZMYWJLSA-N |

SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(CC(=CC4)C=O)C)C)(C)C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1(CC(=CC4)C=O)C)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(CC(=CC4)C=O)C)C)(C)C)C |

Synonyms |

hyrtial |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Hyrtial and Its Analogues

Marine Sponge Bioprospecting and Collection Strategies from Hyrtios Genus

The primary biological source of Hyrtial is the marine sponge Hyrtios erecta. nih.gov This species belongs to the phylum Porifera, class Demospongiae, order Dictyoceratida, and family Thorectidae. nih.govnih.govnih.govnih.gov Sponges of the Hyrtios genus are widely distributed in tropical and subtropical waters, frequently forming dominant habitats on coral reefs. nih.gov

Hyrtios erectus stands out as the most extensively investigated species within its genus due to its rich array of bioactive secondary metabolites, including sesterterpenes, sesquiterpenes, meroterpenes, and various alkaloids. nih.govnih.govnih.govnih.gov Bioprospecting efforts for Hyrtios erectus have led to its collection from diverse geographical locations across the Indo-Pacific region. Reported collection sites include:

The Red Sea, Egypt nih.gov

Ishigaki Island, Okinawa, Japan nih.gov

Republic of Maldives nih.gov

Fiji nih.gov

Hainan Province, China nih.gov

Vava'u group, Tonga

Collection strategies typically involve manual retrieval, often by scuba diving, from depths where these sponges thrive. For instance, H. erectus specimens have been collected by hand using scuba at depths of approximately 15 meters off Safaga at the Egyptian Red Sea coast. nih.gov

Extraction and Chromatographic Purification Techniques for this compound Derivatives

The isolation of this compound and its analogues from Hyrtios sponges involves a series of extraction and sophisticated chromatographic purification steps designed to separate and purify the target compounds from the complex crude extracts.

Extraction: Initial extraction of the marine sponge material is typically performed using organic solvents. For Hyrtios erectus, both lipophilic and methanolic crude extracts have been utilized. nih.gov A common procedure involves:

Diced sponge material: The collected sponge is often diced or fragmented to increase surface area for efficient extraction.

Methanol (B129727) extraction: The diced sponge material is steeped in methanol (MeOH) to yield an alcoholic extract.

Solvent partitioning: After evaporating excess alcohol in vacuo, the crude methanol extract is subjected to successive extractions with solvents of increasing polarity, such as dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This compound and its scalarane analogues are typically found in the less polar fractions, such as the hexane (B92381) and ethyl acetate soluble fractions of the methanol extract.

Chromatographic Purification: Following the initial extraction and partitioning, a combination of chromatographic techniques is employed for the purification of this compound and its derivatives.

Silica (B1680970) Gel Column Chromatography: The lipophilic or relevant organic solvent extracts are commonly subjected to silica gel column chromatography as a primary separation step. This technique separates compounds based on their differential adsorption to the silica stationary phase and elution with solvent gradients.

High-Performance Liquid Chromatography (HPLC): For further purification and isolation of individual compounds, HPLC is a crucial step. This high-resolution technique allows for the separation of closely related compounds. The specific conditions (e.g., stationary phase, mobile phase composition, flow rate) are optimized to achieve the desired purity. While specific details for this compound's HPLC purification are not universally detailed, general principles for natural product isolation often involve reversed-phase or normal-phase HPLC, sometimes with derivatization to improve detection or separation characteristics for certain compounds.

Isolated Analogues: Several scalarane sesterterpenoids structurally related to this compound have been isolated from Hyrtios erectus. These include:

12-deacetylthis compound nih.gov

12-deacetyl-∆17-hyrtial nih.gov

Hyrtiolide nih.gov

16-hydroxyscalarolide nih.gov

Scalarolide nih.gov

New sesterterpene analogues such as 12-acetoxy,16-epi-hyrtiolide and 12β-acetoxy,16β-methoxy,20α-hydroxy-17-scalaren-19,20-olide. nih.gov

These detailed isolation methodologies highlight the systematic approach required to discover and characterize marine natural products like this compound and its diverse analogues.

Synthetic Approaches and Chemical Derivatization Strategies for Hyrtial and Its Analogues

Total Synthesis Efforts of Scalarane Sesterterpenoids and their Complexity

The total synthesis of scalarane sesterterpenoids is a formidable undertaking due to their complex polycyclic frameworks, numerous chiral centers, and diverse functional groups nih.govsigmaaldrich.combidd.group. These compounds typically feature a 6/6/6/6 tetracyclic or 6/6/6/6/5 pentacyclic fused ring system nih.gov. A primary synthetic challenge lies in the precise introduction of oxygenated functional groups, particularly at the C-12 position, which are often prerequisites for the biological activity observed in many scalaranes nih.gov. The scarcity of these compounds in natural sources further emphasizes the importance of developing efficient synthetic pathways nih.gov.

Efforts toward the total synthesis of scalarane sesterterpenoids have explored various strategies to address their structural intricacies. For instance, one approach involved the synthesis of 17-oxo-20-norscalaran-12α,19-O-lactone, a scalarane derivative, utilizing (-)-sclareol as a starting material nih.gov. Key steps in this synthesis included an intramolecular Michael addition of a diterpenic acetoacetic ester and an intramolecular aldol (B89426) condensation reaction, which were crucial for constructing the tetracyclic lactone framework nih.gov.

Recent advancements in total synthesis have demonstrated success in constructing complex terpenoid frameworks with high stereocontrol nih.gov. For example, the total synthesis of (-)-calidoustene, another complex sesterterpenoid, involved a stereoselective Michael/aldol cascade reaction to build the trans-hydrindane (B1202327) backbone and a tandem Pummerer/Sakurai cyclization for assembling a bicyclo[3.2.1]octane framework nih.gov. These efforts highlight the continuous development of innovative methodologies to overcome the inherent complexity of these natural products.

Semisynthetic Modifications and Analog Design of Hyrtial Derivatives

Semisynthesis involves the chemical modification of compounds isolated from natural sources to produce novel derivatives, often with enhanced or altered properties, and typically with fewer steps than total synthesis bidd.groupbioregistry.io. This approach is particularly valuable for complex natural products like this compound, which can be challenging and resource-intensive to obtain solely through total synthesis or direct isolation bidd.group.

This compound itself is a scalarane sesterterpenoid with a specific chemical structure (C₂₆H₄₀O₃) wikipedia.orgnih.gov. Research has focused on isolating new scalarane sesterterpenoids, including this compound derivatives, from marine sponges such as Hyrtios erectus nih.govnih.gov. The structures of these newly isolated compounds, such as hyrtiolide, 16-hydroxyscalarolide, and 12-deacetyl-Δ¹⁷-hyrtial, have been elucidated through spectroscopic analysis and chemical conversions nih.govnih.gov.

Semisynthetic strategies applied to natural products aim to introduce various functional groups onto their core structures, thereby enhancing their pharmacological properties or improving their physicochemical characteristics bioregistry.ionih.gov. Common chemical derivatization techniques include acetylation and methylation, which can alter solubility, reactivity, and biological activity nih.gov. The design of this compound analogues through semisynthesis allows for systematic exploration of structure-activity relationships, leading to compounds with potentially improved therapeutic profiles.

Regioselective and Stereoselective Chemical Transformations

Regioselective and stereoselective chemical transformations are paramount in the synthesis and derivatization of complex natural products like this compound, given their multiple chiral centers and intricate architectures nih.gov. Regioselectivity refers to the preferential formation of a bond or reaction at a specific site within a molecule, while stereoselectivity dictates the preferential formation of one stereoisomer over others.

For scalarane sesterterpenoids, controlling these aspects is crucial because the arrangement of functional groups and the absolute configuration of chiral centers significantly influence their biological activities nih.gov. The polycyclic nature of these compounds means that transformations are often strongly influenced by steric effects.

Achieving high levels of regiocontrol and stereocontrol is a continuous area of research in organic synthesis. This involves the development and application of specific reagents, catalysts, and reaction conditions that direct chemical transformations with precision. For instance, stereoselective reactions can involve the use of chiral catalysts or reagents to create new stereocenters or transform existing ones with a desired configuration. Examples include stereoselective [4+2]-cycloaddition reactions. The ability to perform such transformations with high fidelity is essential for accessing the diverse array of this compound derivatives and exploring their full chemical and biological potential.

Biosynthetic Pathways and Enzymatic Mechanisms of Hyrtial Production

Putative Biosynthetic Routes to Scalarane Norsesterterpenoids

Scalarane sesterterpenoids, including Hyrtial, are a significant group of natural products predominantly found in marine sponges, particularly those belonging to the order Dictyoceratida, and in shell-less molluscs (nudibranchs). wikipedia.orgwikimedia.org Nudibranchs are known to acquire these metabolites through their diet of sponges and can further biotransform them. wikipedia.orgwikimedia.org

The foundational precursor for sesterterpenoids is geranylfarnesyl pyrophosphate (GFPP). metabolomicsworkbench.org The biosynthesis of scalarane sesterterpenoids is hypothesized to proceed from GFPP through a series of cyclization reactions, followed by subsequent rearrangements, redox reactions (oxidation and reduction), and acetylation steps. metabolomicsworkbench.org The characteristic scalarane skeleton typically features a tetracyclic 6/6/6/6 fused ring system, although pentacyclic 6/6/6/6/5 systems are also observed. wikipedia.org

Research suggests that a common intermediate with a 6/6/6/6 tetracyclic scalarane skeleton may serve as a branching point for the biosynthesis of various scalaranes. Subsequent simple biochemical transformations, such as oxidation and lactonization, can then lead to the diverse array of observed scalarane derivatives. wikipedia.org The involvement of symbiotic microorganisms associated with sponges in the synthesis of these compounds is considered highly probable. wikipedia.org The marine sponge Hyrtios erecta is particularly prolific in producing tetracarbocyclic sesterterpenoids, including this compound and numerous related derivatives like scalaradial (B1680886) and heteronemin. wikimedia.orgnih.gov

Enzymatic Machinery and Gene Cluster Identification for this compound Biosynthesis

While the field of natural product biosynthesis has seen significant advancements in identifying biosynthetic gene clusters (BGCs) and their associated enzymes, specific details regarding the enzymatic machinery and gene clusters directly responsible for this compound's production remain largely unelucidated in the available literature. Biosynthetic gene clusters are organized groups of genes that encode the enzymatic pathways necessary for the construction of specialized metabolites. metabolomicsworkbench.org These clusters often contain "backbone" enzymes, such as terpene synthases, along with "tailoring" or "decorating" enzymes that modify the core structure. nih.gov

General studies on sesterterpene biosynthesis acknowledge the growing knowledge in genomics, enzymology, and specific pathways. uni.lu However, comprehensive identification of the genes and enzymes specific to this compound biosynthesis within Hyrtios erecta has not been reported. The complexity of natural product biosynthesis often means that BGCs can be "cryptic" or "orphan" if their products are not synthesized under standard laboratory conditions, or if the connection between regulators and stimuli is unknown. nih.gov Further research, potentially involving advanced genomic and transcriptomic analyses of Hyrtios erecta, would be necessary to identify the precise enzymatic machinery and gene clusters involved in this compound biosynthesis.

Biotransformation Studies of this compound and Related Metabolites

Biotransformation studies are crucial for understanding the metabolic fate of natural compounds within biological systems. While dedicated, controlled biotransformation studies focusing solely on this compound itself are not extensively documented in the provided search results, observations regarding its derivatives and related scalarane sesterterpenoids offer relevant insights.

For instance, several scalarane sesterterpenoids, including 12-deacetylthis compound and 12-deacetyl-Δ¹⁷-hyrtial, have been isolated from Hyrtios erectus alongside this compound. guidetopharmacology.orgnih.gov The determination of the structures of these related compounds often involved spectroscopic analysis and "chemical conversions." guidetopharmacology.orgnih.gov This suggests that some transformations may occur naturally or were induced for structural elucidation purposes, indicating the potential for this compound to undergo metabolic alterations.

Furthermore, marine nudibranchs, which consume sponges containing scalarane sesterterpenoids, are known to biotransform these dietary metabolites. For example, nudibranchs can convert scalaradial into derivatives such as 6-keto or 12-keto forms, a process believed to be a detoxification mechanism. wikipedia.orgwikimedia.orgpicryl.com This highlights the capacity of marine organisms to metabolically modify scalarane structures. Although these examples pertain to related compounds and general biotransformation processes in marine ecosystems, they underscore the likelihood of this compound and its derivatives undergoing similar biotransformative processes in vivo or in vitro when exposed to biological systems.

Preclinical Bioactivity and Molecular Mechanisms of Hyrtial and Its Derivatives

In Vitro Cellular Efficacy Studies

In vitro investigations have revealed that Hyrtial and its derivatives possess various cellular efficacies, targeting critical biological pathways relevant to several diseases.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Studies have demonstrated the antiproliferative and cytotoxic activities of this compound derivatives against various cancer cell lines. Specifically, 12-deacetylthis compound and 12-deacetyl-Δ17-hyrtial exhibited antiproliferative effects on human epidermoid carcinoma KB cells. nih.govnih.govbidd.groupresearchgate.netnih.govnih.gov

Table 1: Antiproliferative Activity of this compound Derivatives Against KB Cells

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 12-deacetylthis compound | KB cells | 10.0 | nih.govnih.govbidd.groupresearchgate.netnih.govnih.gov |

| 12-deacetyl-Δ17-hyrtial | KB cells | 2.82 | nih.govnih.govbidd.groupresearchgate.netnih.govnih.gov |

Beyond these direct derivatives, other scalarane sesterterpenoids isolated from Hyrtios erecta have shown broader cytotoxic activity against a range of human tumor cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), murine P388 lymphocytic leukemia, and human lung carcinoma A549. nih.govbidd.groupebi.ac.ukscribd.comresearchgate.netnih.govuv.es While the precise molecular mechanisms for this compound and its deacetylated derivatives are still being elucidated, related marine natural products with cytotoxic properties often act through mechanisms such as induction of apoptosis and modulation of cell cycle progression. researchgate.netresearchgate.netnih.gov

Anti-inflammatory Response Pathways

This compound has demonstrated anti-inflammatory activity. nih.govbiolifesas.orgmdpi.com Further insights into the molecular mechanisms of anti-inflammatory action come from studies on related scalarane sesterterpenoids from Hyrtios erecta, such as hyrtioscalaranes A and B. These compounds have been shown to attenuate the activity of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. Hyrtioscalarane A exhibited a greater inhibitory effect on COX-2 (IC50 0.83 mM) compared to hyrtioscalarane B (IC50 0.98 mM), and both displayed selectivity indices greater than 1, indicating a preferential inhibition of pro-inflammatory COX-2. frontiersin.org Additionally, these compounds demonstrated inhibitory properties against 5-lipoxygenase, another crucial enzyme in the inflammatory cascade. frontiersin.org

Table 2: Anti-inflammatory Enzyme Inhibition by Hyrtioscalaranes

| Compound | Target Enzyme | IC50 (mM) | Selectivity Index (COX-2/COX-1) | Reference |

| Hyrtioscalarane A | Cyclooxygenase-2 (COX-2) | 0.83 | >1 | frontiersin.org |

| Hyrtioscalarane B | Cyclooxygenase-2 (COX-2) | 0.98 | >1 | frontiersin.org |

| Hyrtioscalarane A | 5-Lipoxygenase | Not specified | N/A | frontiersin.org |

| Hyrtioscalarane B | 5-Lipoxygenase | Not specified | N/A | frontiersin.org |

Antimicrobial Activity Investigations

Scalarane sesterterpenoids, including those related to this compound, have been investigated for their antimicrobial properties. While direct detailed data for this compound itself is limited in the provided context, the broader class of scalarane sesterterpenoids from Hyrtios erecta has shown antimicrobial activity. nih.gov For instance, sesterstatin 7, a scalarane-type sesterterpene also derived from Hyrtios erectus, demonstrated significant growth inhibition against Mycobacterium tuberculosis (H37Rv), achieving 63% inhibition at a concentration of 6.25 µg/mL. bidd.groupresearchgate.net Other related compounds from Hyrtios erecta have also exhibited activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, and the fungus Candida albicans. nih.gov

Other Biological Activities (e.g., antioxidant, enzyme inhibition)

Beyond antiproliferative and anti-inflammatory effects, this compound and its related compounds possess other notable biological activities.

Antioxidant Activity : Hyrtioscalaranes A and B, isolated from Hyrtios erecta, have shown antioxidant properties through their ability to quench ABTS and DPPH free radicals. Hyrtioscalarane A, in particular, exhibited superior antioxidant activity compared to hyrtioscalarane B and the reference antioxidant α-tocopherol. frontiersin.org

Enzyme Inhibition :

Certain scalarane sesterterpenoids, specifically hyrtiolide and 12-deacetyl-Δ17-hyrtial, have been identified as moderate inhibitors of acetylcholinesterase. nih.gov

this compound is generally recognized as a phospholipase A2 (PLA2) inhibitor. mdpi.com Other sesterterpenoids, such as 12-epi-scalaradial, are potent inhibitors of human recombinant PLA2, with an IC50 of 0.02 µM. nih.gov

Hyrtioscalaranes A and B also displayed inhibitory effects against carbolytic α-amylase. frontiersin.org

In Vivo Preclinical Animal Model Investigations

The promising in vitro activities of this compound and its derivatives have been extended to in vivo preclinical animal models, providing further evidence of their therapeutic potential.

Efficacy Assessment in Relevant Disease Models

This compound itself has been evaluated in an in vivo model of inflammation. In a phorbolmyristic-acetate-induced inflammation mouse ear model, this compound demonstrated significant anti-inflammatory efficacy, resulting in a 43% reduction in ear weight at a concentration of approximately 50 µ g/ear . nih.govbiolifesas.orgmdpi.com This finding directly supports the anti-inflammatory potential of this compound in a living system. The observed in vitro inhibition of COX-2 and 5-lipoxygenase by related hyrtioscalaranes further substantiates the potential of these compounds to modulate inflammatory responses in vivo. frontiersin.org

Pharmacodynamic Profiling at the Molecular Level

Research into this compound and its derivatives has revealed specific pharmacodynamic profiles, primarily through in vitro and in vivo preclinical studies. These investigations highlight their potential therapeutic applications by demonstrating their effects on biological systems at a cellular level.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In in vivo studies, this compound (also referred to as compound 4 or 19 in some literature) was shown to effectively reduce inflammation. Specifically, it decreased the weight of mouse ear oedema by 43% when inflammation was experimentally induced with phorbol (B1677699) myristate acetate (B1210297) (PMA) at a concentration of approximately 50 µ g/ear . acs.orgnih.gov This finding suggests that this compound interferes with inflammatory pathways activated by PMA, a known activator of protein kinase C (PKC). However, the precise molecular targets and detailed signaling pathways modulated by this compound to exert this anti-inflammatory effect are not extensively elucidated in the currently available research.

Antiproliferative Activity

Beyond its anti-inflammatory effects, this compound derivatives have exhibited antiproliferative activity against certain cancer cell lines. Two key derivatives, 12-deacetyl-Δ17-hyrtial and 12-deacetylthis compound (PubChem CID: 44558953), isolated from the marine sponge Hyrtios erectus, have been investigated for their ability to inhibit cell proliferation. acs.org

Studies have shown that these derivatives possess antiproliferative effects against KB cells, a human epidermoid carcinoma cell line. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit 50% of cell proliferation, were determined for these compounds.

Table 1: Antiproliferative Activity of this compound Derivatives Against KB Cells

| Compound Name | IC50 (µg/mL) | PubChem CID |

| 12-deacetyl-Δ17-hyrtial | 2.82 | Not Found |

| 12-deacetylthis compound | 10.0 | 44558953 |

While these findings confirm the antiproliferative potential of this compound derivatives, the exact molecular mechanisms underlying this activity, such as specific protein targets, cell cycle arrest points, or induction of apoptosis pathways, require further detailed investigation. The broader class of sesterterpenoids, to which this compound belongs, is known for diverse biological activities including anticancer effects, with some members having thoroughly investigated mechanisms of action involving target enzymes. However, these specific molecular insights are not yet fully detailed for this compound and its direct derivatives in the provided literature.

Advanced Research Methodologies and Computational Studies in Hyrtial Research

Applications of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems)

While initial studies on Hyrtial and its derivatives have established cytotoxic activity against cell lines such as KB and HL-60 in traditional 2D culture systems, the application of more complex, physiologically relevant models is an emerging area of research. vdoc.pubmdpi.comepdf.pub Advanced in vitro models, including 3D cell cultures and organ-on-a-chip systems, offer significant advantages by more closely mimicking the in vivo environment, including cell-cell interactions, nutrient gradients, and tissue-specific architecture.

The known anti-inflammatory and cytotoxic properties of this compound make it a suitable candidate for evaluation in these advanced systems. vdoc.pubmdpi.com For instance, 3D tumor spheroids could be used to assess the anti-proliferative efficacy of this compound and its analogues, providing more accurate insights into drug penetration and effectiveness within a tumor microenvironment. Similarly, organ-on-a-chip technology could model specific inflammatory pathways in human tissues, allowing for a detailed mechanistic study of this compound's anti-inflammatory action observed in earlier models. mdpi.com While specific studies employing these advanced models for this compound are not yet widely documented, they represent a logical next step in preclinical evaluation. The development of continuous sponge cell lines in bioreactors is also an area of interest for the sustained production of such marine metabolites. epdf.pub

High-Throughput Screening (HTS) Methodologies for Bioactivity Profiling

High-Throughput Screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large numbers of compounds for activity against specific biological targets. science.gov Natural products such as this compound, with known biological activity, are often included in HTS programs to uncover new therapeutic leads. science.govscience.gov Advances in spectroscopic techniques and HTS have created new opportunities for discovering bioactive substances from marine organisms. vdoc.pub

The diverse bioactivities of sesterterpenes isolated from Hyrtios erecta, including this compound, make them valuable candidates for broad bioactivity profiling using HTS. science.govresearchgate.net For example, this compound's anti-inflammatory properties could be systematically profiled against a panel of kinases or other inflammatory mediators. vdoc.pubiflora.cn Its cytotoxic effects could be screened against the National Cancer Institute's 60-cell line panel to identify specific cancer types that are particularly sensitive to its action. vdoc.pub While this compound is noted as an interesting bioactive compound for such screening programs, detailed results from large-scale HTS campaigns focused specifically on its bioactivity profile are not extensively detailed in the literature. science.govscience.gov

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanisms of action of natural products. These methods provide insights into molecular conformations, interactions with biological targets, and the structural basis of bioactivity, guiding further experimental work. science.govcannalib.eu

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. Computational methods can analyze and rationalize these relationships, helping to design more potent and specific analogues. science.gov

The isolation of several this compound-related compounds has provided a natural basis for SAR studies. vdoc.pubmdpi.com For example, 12-deacetylthis compound and its Δ¹⁷ isomer show different potencies in cytotoxic assays against KB cells, highlighting the importance of specific functional groups and structural features for activity. vdoc.pubepdf.pub

| Compound | Reported Bioactivity | Cell Line | IC50 Value (µg/mL) | Source |

|---|---|---|---|---|

| This compound | Anti-inflammatory | N/A (PMA-induced mouse ear oedema) | Active at 50 µg/mL | vdoc.pubmdpi.com |

| 12-deacetylthis compound | Cytotoxic | KB cells | 10.0 | vdoc.pubepdf.pub |

| 12-deacetylthis compound Δ¹⁷ isomer | Cytotoxic | KB cells | 2.82 | vdoc.pubepdf.pub |

Computational SAR investigations would involve modeling these structural variations to predict their influence on target binding. By calculating electronic properties, steric profiles, and conformational energies, researchers can build quantitative structure-activity relationship (QSAR) models to rationalize these observed differences in potency and guide the synthesis of novel, more active derivatives. science.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (target). researchgate.netresearchgate.net These methods are central to designing and screening new bioactive molecules. researchgate.net

In one study, this compound was included in a group of 49 terpenoid-derived metabolites from marine sponges for molecular docking studies against Interleukin-17A (IL-17A), a target for anti-inflammatory agents. researchgate.netechemcom.com The general methodology involved preparing the ligand structures, retrieving the crystal structure of the target protein from the Protein Data Bank (PDB ID: 5HI3), and performing docking simulations. echemcom.com

| Parameter | Specification | Source |

|---|---|---|

| Software | AutoDock 4.2.1, Chimera 1.13, Hyperchem 8.0 | echemcom.com |

| Target Protein | IL-17A (PDB ID: 5HI3) | echemcom.com |

| Docking Algorithm | Lamarckian Genetic Algorithm (LGA) | echemcom.com |

| Algorithm Parameters | 100 runs, 5,000,000 energy evaluations, population size of 200 | echemcom.com |

| Interaction Visualization | Chimera 1.13, Plip online web software | echemcom.com |

The process utilizes a Lamarckian Genetic Algorithm to explore possible binding poses of the flexible ligand within the rigid receptor's active site. echemcom.com Following docking, MD simulations can be performed to validate the stability of the predicted ligand-protein complex over time. researchgate.net Although the specific binding energy and interaction details for this compound were not the primary focus of the published results, its inclusion in such computational screening demonstrates the application of these powerful predictive tools to understand its potential as an IL-17A inhibitor. researchgate.net

Challenges, Opportunities, and Future Directions in Hyrtial Research

Methodological Advancements in Natural Product Discovery and Elucidation

The discovery and elucidation of natural products (NPs), including marine-derived compounds like Hyrtial, have historically been hampered by technical barriers in screening, isolation, characterization, and optimization ucl.ac.ukresearchgate.net. However, recent advancements are revitalizing interest in NP-based drug discovery. Improved analytical tools, coupled with genome mining and engineering strategies, are addressing these challenges by enabling targeted discovery of NPs ucl.ac.ukresearchgate.netnih.gov. For instance, advancements in DNA sequencing and bioinformatics facilitate the identification and prioritization of bacterial strains harboring biosynthetic gene clusters for novel chemistries nih.gov.

Furthermore, new methods for NP synthesis, including induction and heterologous expression, are crucial for overcoming issues of low abundance in natural extracts and poor growth characteristics of producers researchgate.netnih.gov. Understanding the structure-activity relationships (SAR) of natural products is paramount for improving their properties for therapeutic applications rsc.org. This is achieved through various synthetic approaches such as total synthesis, late-stage derivatization, and chemoenzymatic synthetic pathways, as well as engineering and genome mining of biosynthetic pathways to produce diverse analogs rsc.org. The integration of computational methods, including machine learning, is also emerging as a powerful tool for analyzing the relationship between biosynthetic genes and product activity, and for computer-aided drug design, thereby accelerating the elucidation process rsc.org.

Elucidation of Undiscovered Bioactivity Mechanisms and Targets

Marine organisms are a rich source of structurally unique and biologically active compounds, offering significant potential for therapeutic development nih.gov. This compound, a scalarane sesterterpenoid, belongs to a class of compounds known for a wide range of biological and pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antifeedant, and antiviral activities rsc.org. Specifically, this compound has demonstrated anti-inflammatory effects, evidenced by its ability to decrease mouse ear edema mdpi.com. Beyond this compound itself, other compounds isolated from its source organism, the marine sponge Hyrtios erecta, have exhibited significant antiproliferative effects against various human cancer cell lines, such as hepatocellular carcinoma, colorectal carcinoma, and breast adenocarcinoma cells, and some possess antimicrobial activities researchgate.netresearchgate.net.

Despite these promising observations, the precise molecular mechanisms of action for many marine metabolites remain unclear, which is a critical knowledge gap that needs to be addressed for their transformation into medicines researchgate.net. Future research opportunities lie in leveraging advanced techniques such as network pharmacology and molecular docking, often combined with bioinformatics, to systematically study the molecular mechanisms of bioactive phytochemicals and identify their specific therapeutic targets nih.gov. This approach can help in understanding how a single compound might interact with multiple targets, aligning with the "one compound multiple targets paradigm" for developing new lead molecules frontiersin.org. Validation of these computational and in silico findings through rigorous in vivo and in vitro studies is essential to confirm their biological relevance and accelerate drug development nih.gov.

Sustainable Production and Supply Chain Innovation for Marine-Derived Compounds

A significant challenge in the development of marine natural products is their often minute quantities in natural sources, which necessitates large-scale harvesting that can be ecologically damaging to fragile marine ecosystems like coral reefs sustainability-directory.comfrontiersin.orgnih.gov. Furthermore, many marine organisms are slow-growing or difficult to cultivate, making traditional extraction methods unsustainable for industrial application sustainability-directory.com.

To overcome these supply chain limitations, innovative production methods are crucial. Advances in synthetic biology and metabolic engineering offer promising solutions for sustainable production, ensuring a stable and consistent supply of these valuable compounds nih.govsustainability-directory.com. Controlled cultivation through marine aquaculture provides a reliable and environmentally responsible source of marine organisms sustainability-directory.com. Furthermore, the application of systems biology approaches can enable the identification of selective biosynthetic pathways. When these pathways are transferred to recombinant hosts, they offer a sustainable route for scaling up the production of desired compounds frontiersin.org. Beyond cultivation, exploring the use of marine fishing waste presents an opportunity for a circular economy approach, generating value-adding natural products from otherwise discarded biomass frontiersin.org. The integration of responsible innovation, artificial intelligence, and machine learning is also highlighted as a key future direction for advancing sustainable drug discovery and enhancing the yield and bioavailability of bioactive compounds through innovative production and extraction techniques nih.govmdpi.com.

Interdisciplinary Research Paradigms and Collaborative Initiatives in Chemical Biology

Chemical biology, by its very nature, is an interdisciplinary field that applies chemical principles and tools to solve complex biological problems hkbu.edu.hk. This interdisciplinary approach is increasingly recognized as essential for tackling the most pressing global challenges in scientific research timeshighereducation.com. Successful chemical biology research relies on bridging the traditional gaps between chemistry and biology, often supported by shared infrastructure such as X-ray diffractometers, NMR spectroscopy, mass spectrometry, and cell culture facilities hkbu.edu.hk.

Future directions emphasize fostering robust collaborative initiatives and interdisciplinary research paradigms. Universities and research institutions are increasingly establishing synergistic networks and centers, such as the Biological Discovery through Chemical Innovation (BDCI) and the Center for Interdisciplinary Research in Biology (CIRB) bu.eduemory.educollege-de-france.fr. These initiatives promote cross-disciplinary collaborations by providing essential resources, structured programming, seed funding for innovative team science projects, and dedicated opportunities for trainee development emory.educollege-de-france.fr. By bringing together scientists from diverse backgrounds and expertise, these collaborations encourage critical "why" questions and facilitate the application of tools and perspectives from different fields to solve complex problems timeshighereducation.comcollege-de-france.fr. Addressing the challenges faced by interdisciplinary scientists in establishing their careers and securing funding, through institutional support and the removal of rigid departmental boundaries, will be vital for maximizing the impact of these collaborative endeavors timeshighereducation.com.

Q & A

Basic Research Questions

Q. What foundational steps ensure reproducibility in Hyrtial synthesis protocols?

- Methodological Answer : Design experiments with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents) and validate purity via chromatographic techniques (HPLC, GC-MS). Include control groups and replicate trials to confirm consistency. Provide raw data and calibration standards in supplementary materials for peer verification .

Q. How to identify gaps in this compound’s pharmacological mechanisms during literature reviews?

- Methodological Answer : Systematically catalog existing studies using databases like PubMed and Scopus, focusing on contradictory findings or understudied pathways (e.g., cytochrome P450 interactions). Apply inclusion/exclusion criteria to filter studies by assay type (e.g., in vitro vs. in vivo) and prioritize mechanistic studies lacking dose-response data .

Q. Which analytical techniques are critical for characterizing this compound’s structural properties?

- Methodological Answer : Combine NMR spectroscopy for stereochemical analysis, X-ray crystallography for 3D conformation, and FT-IR for functional group identification. Cross-validate results with mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. How to formulate hypothesis-driven research questions for this compound’s bioactivity?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example: “Does this compound (Intervention) inhibit tumor growth (Outcome) in murine models (Population) compared to cisplatin (Comparison) over 28 days (Time)?” Refine hypotheses using pilot data on cytotoxicity thresholds .

Q. What statistical methods suit preliminary this compound toxicity assessments?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed data. Use Kaplan-Meier survival analysis for longitudinal toxicity studies, reporting hazard ratios with 95% confidence intervals. Power calculations should guide sample size to avoid Type II errors .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use microdialysis or PET imaging to quantify this compound concentrations in target tissues. Reconcile discrepancies by modeling in vitro assay conditions (e.g., protein binding) to mimic in vivo environments .

Q. Which advanced spectroscopic methods elucidate this compound’s interaction with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics or cryo-EM to visualize ligand-receptor complexes. Synchrotron radiation-assisted XAS can map metal coordination sites in metalloenzyme interactions .

Q. How to integrate multi-omics data in studying this compound’s metabolic pathways?

- Methodological Answer : Use systems biology tools (e.g., MetaboAnalyst, KEGG Mapper) to correlate transcriptomic, proteomic, and metabolomic datasets. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes influenced by this compound exposure .

Q. What strategies ensure rigor in longitudinal studies of this compound’s stability?

- Methodological Answer : Implement accelerated stability testing under varied pH, temperature, and humidity conditions. Monitor degradation products via LC-MS/MS and apply Arrhenius kinetics to predict shelf life. Blind analysts to sample groups to reduce bias .

Q. How to apply computational modeling to this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities against target proteins. Validate with molecular dynamics simulations (GROMACS) to assess conformational stability. Use QSAR models to prioritize derivatives for synthesis .

Guidelines for Methodological Rigor

- Data Contradictions : Triangulate findings via orthogonal assays (e.g., SPR + ITC for binding affinity) and meta-analysis .

- Reproducibility : Share protocols on platforms like Protocols.io and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For human cell line studies, obtain IRB approval and document consent procedures per Declaration of Helsinki guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.